![molecular formula C12H13BrN2O2S B12439986 Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.21 g/mol This compound is known for its unique structure, which includes a bromine atom attached to a thieno[2,3-b]pyridine ring system, and a tert-butyl carbamate group
Méthodes De Préparation
The synthesis of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The thieno[2,3-b]pyridine ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to achieve desired outcomes.
Mécanisme D'action
The mechanism of action of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-b]pyridine ring system play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. The carbamate group may also contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound features a piperidine ring instead of a thieno[2,3-b]pyridine ring.
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: This compound includes a trifluoromethyl group and a pyrrolo[2,3-b]pyridine ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13BrN2O2S |
|---|---|
Poids moléculaire |
329.21 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromothieno[2,3-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)7-5-4-6-14-9(7)18-10/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
KGGWWXMXLMJTJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


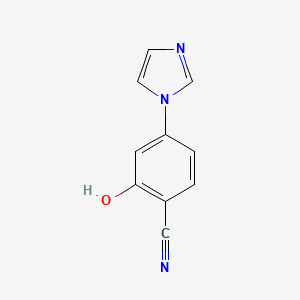

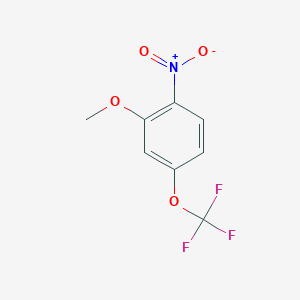
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
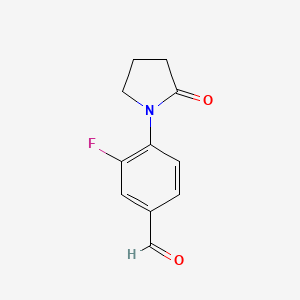
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
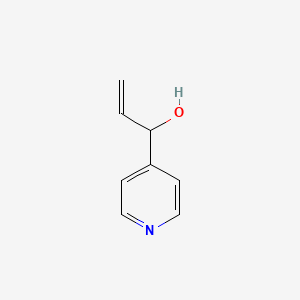

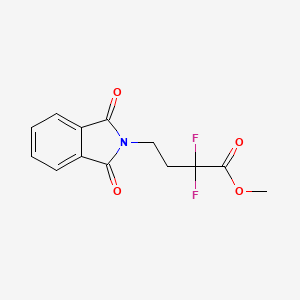
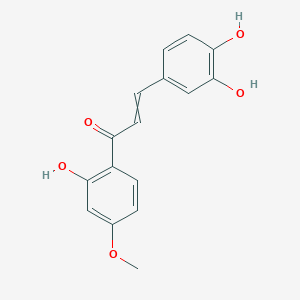
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
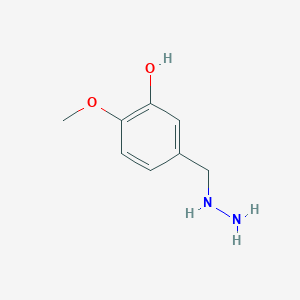

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)
